molecular formula C29H30Cl2F2N4O2 B1677149 Mioflazine CAS No. 79467-23-5

Mioflazine

Número de catálogo: B1677149
Número CAS: 79467-23-5
Peso molecular: 575.5 g/mol
Clave InChI: VWXFUOAKGNJSBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mioflazina es un inhibidor del transporte de nucleósidos que se ha estudiado por sus posibles efectos protectores contra el daño isquémico. Es conocido por su capacidad para inhibir la captación de nucleósidos, los cuales son esenciales para diversos procesos celulares .

Métodos De Preparación

La síntesis de mioflazina implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes para formar el producto final. Un método común involucra la reacción de materiales de partida específicos bajo condiciones controladas para producir mioflazina. La producción industrial de mioflazina generalmente implica la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Mioflazina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Mechanism of Action
Mioflazine is known to interact with the sarcolemma of cardiac cells, which enhances myocardial protection during ischemic events. Research indicates that this compound preserves cellular energy levels and improves recovery post-ischemia by maintaining ATP levels and the ATP/ADP ratio, essential for cardiac function .

Case Studies

  • Animal Studies : In a study involving Beagle dogs subjected to normothermic global myocardial ischemia, oral pretreatment with this compound resulted in complete functional recovery in 17 out of 20 treated animals, compared to only one control animal that could be weaned from extracorporeal bypass. Biochemical analyses showed significant preservation of purines and ATP levels in treated animals .
  • Fetal Lamb Studies : Another study examined the effects of this compound (referred to as R-75231) on fetal lambs during severe asphyxia. The treated group exhibited enhanced myocardial blood flow and improved survival rates compared to controls, suggesting its utility in protecting against ischemic damage in vulnerable populations .

Clinical Implications

Potential Therapeutic Uses
this compound's cardioprotective properties suggest several clinical applications:

  • Acute Myocardial Infarction : Its ability to preserve myocardial energy stores may make it a candidate for acute treatment protocols.
  • Heart Failure Management : Given its lack of inotropic effects while providing protective benefits, this compound could be explored for use in heart failure patients who require stabilization without increased cardiac workload .

Research Findings Summary

Study TypeFindingsReference
Animal Model (Beagle Dogs)This compound pretreatment led to significant recovery post-ischemia with preserved ATP levels.
Fetal Lamb ModelEnhanced myocardial blood flow and survival during asphyxia in treated lambs.
Ischemic Damage StudyDemonstrated cardioprotective effects without inotropic activity.

Actividad Biológica

Mioflazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cardiovascular and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

This compound primarily acts as a nucleoside transport inhibitor , specifically targeting the equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in the uptake and release of adenosine, a signaling molecule involved in various physiological processes. By inhibiting ENT1 and ENT2, this compound increases extracellular adenosine levels, which can enhance adenosine receptor signaling pathways.

Key Findings:

  • Inhibition of ENT1 : Studies have shown that this compound effectively inhibits ENT1, leading to increased adenosine concentration in the extracellular space. This action can potentiate the effects of adenosine on its receptors, which are involved in cardioprotection and neuroprotection .
  • Impact on Cardiovascular Function : Increased adenosine levels can lead to vasodilation and improved myocardial blood flow, which is beneficial during ischemic events .

Biological Effects

This compound's biological activity extends across various systems:

  • Cardiovascular System : this compound has been shown to improve outcomes in models of cardiac ischemia by enhancing myocardial blood flow through adenosine-mediated mechanisms. In animal studies, treatment with this compound resulted in significantly improved survival rates following induced ischemic conditions .
  • Neurological Effects : The compound has demonstrated neuroprotective effects in models of neurodegeneration. By increasing adenosine availability, this compound may help mitigate excitotoxicity associated with conditions such as stroke or traumatic brain injury .

Case Studies

Several studies have documented the effects of this compound in both animal models and clinical settings:

  • Cardiac Ischemia Model :
    • In a study involving fetal lambs subjected to severe asphyxia, those treated with this compound exhibited enhanced myocardial blood flow and improved recovery rates compared to controls. The treated group showed a higher survival rate post-asphyxia due to better oxygenation and nutrient delivery facilitated by increased adenosine levels .
  • Neuroprotection :
    • In rodent models of stroke, administration of this compound resulted in reduced infarct size and improved neurological scores post-recovery. The neuroprotective effects were attributed to enhanced adenosine receptor activation leading to reduced neuronal apoptosis .

Data Tables

The following table summarizes key findings from studies on this compound:

Study TypeModel/SubjectKey FindingsReference
Animal StudyFetal LambsImproved myocardial blood flow; higher survival rates post-asphyxia
Neuroprotection StudyRodent Stroke ModelReduced infarct size; improved neurological outcomes
Cardiovascular StudyIschemic ModelEnhanced vasodilation; increased myocardial perfusion

Propiedades

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFUOAKGNJSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868521
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79467-23-5
Record name Mioflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mioflazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mioflazine
Reactant of Route 2
Reactant of Route 2
Mioflazine
Reactant of Route 3
Reactant of Route 3
Mioflazine
Reactant of Route 4
Mioflazine
Reactant of Route 5
Reactant of Route 5
Mioflazine
Reactant of Route 6
Mioflazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.